molecular formula C8H8O2 B179162 2,3-Dihydrobenzofuran-4-ol CAS No. 144822-82-2

2,3-Dihydrobenzofuran-4-ol

Cat. No. B179162
M. Wt: 136.15 g/mol
InChI Key: IMHHWOCMTWWBAQ-UHFFFAOYSA-N
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Patent
US06214869B1

Procedure details

The product of Step 2 (39.25 g) was dissolved in THF (0.5 L) and cooled to −78° C. nBuLi (2.5M in hexanes, 300 mL) was then added dropwise over 30 minutes and the reaction stirred at −70° C. for an additional 45 minutes. The solution was then warmed to 0° C. over 10 minutes and stirred at this temperature for 1 hour. Glacial acetic acid (16 mL) was added followed by 1N NaOH (160 mL) and the layers allowed to separate. The organics were extracted with 1N NaOH (2×80 mL) and the combined aqueous fractions were then washed with TBME (160 mL). TBME (240 mL) was then added and the aqueous layer acidified with 6N HCl. The aqueous layer was re-extracted with TBME (240 mL), and the combined organics stirred over activated charcoal (5 g) for 15 minutes, filtered through Celite, and concentrated in vacuo. The crude product was crystallized from toluene and heptane to yield the title compound (16.8 g, 99%).
Name
product
Quantity
39.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
ClCC[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][CH2:13]Cl)[C:6]=1Br.[Li]CCCC.C(O)(=O)C.[OH-].[Na+]>C1COCC1>[OH:4][C:5]1[C:6]2[CH2:13][CH2:12][O:11][C:7]=2[CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
product
Quantity
39.25 g
Type
reactant
Smiles
ClCCOC1=C(C(=CC=C1)OCCCl)Br
Name
Quantity
0.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
160 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −70° C. for an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed to 0° C. over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with 1N NaOH (2×80 mL)
WASH
Type
WASH
Details
the combined aqueous fractions were then washed with TBME (160 mL)
ADDITION
Type
ADDITION
Details
TBME (240 mL) was then added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with TBME (240 mL)
STIRRING
Type
STIRRING
Details
the combined organics stirred over activated charcoal (5 g) for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from toluene and heptane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1=CC=CC2=C1CCO2
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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